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Compound of Interest

Compound Name: Entrectinib-d8

Cat. No.: B15135475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Entrectinib-d8, a deuterated analog of
Entrectinib, for its application in preclinical research. Entrectinib is a potent and selective
inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are key drivers in various
cancers. Entrectinib-d8 serves as an invaluable tool, primarily as an internal standard in mass
spectrometry-based quantification of Entrectinib, ensuring accuracy and precision in
pharmacokinetic and metabolic studies.

Chemical Properties and Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor that targets
oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[1][2] By competing with ATP at the
kinase domain of these fusion proteins, Entrectinib effectively blocks downstream signaling
pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and
PI3K/AKT pathways.[3] This targeted inhibition ultimately leads to cell cycle arrest and
apoptosis in cancer cells harboring these specific genetic alterations.[4]

Entrectinib-d8 is structurally identical to Entrectinib, with the exception of eight hydrogen
atoms being replaced by deuterium. This isotopic labeling renders it distinguishable by mass
spectrometry without altering its chemical behavior, making it an ideal internal standard for
guantitative bioanalysis.[5]
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Quantitative Data

The following tables summarize key quantitative data for Entrectinib, the non-deuterated parent
compound of Entrectinib-d8.

Table 1: In Vitro Inhibitory Activity (1C50)

Target Kinase Cell Line IC50 (nM) Reference(s)
TRKA - 1

TRKB - 3

TRKC - 5

ROS1 - 7

ALK - 12

TPM3-TRKA KM12 17

TEL-ROS1 Ba/F3 5

ETV6-NTRKS IMS-M2 0.47

ETV6-NTRK3 MO0-91 0.65

Table 2: Preclinical Pharmacokinetic Parameters of
Entrectinib in Mice

Parameter Value Conditions Reference(s)

Peak Plasma ~20% of plasma ) o ]
) ) ) Single administration
Concentration (Cmax)  exposure in brain

Area Under the Curve  ~20% of plasma ) o )
) ) Single administration
(AUC) exposure in brain

) Following a 60 mg/kg
Time to Peak Plasma _
) ~6 hours BID oral dose in
Concentration (Tmax)
xenograft models

Brain-to-Plasma Ratio  ~0.4 At steady-state
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Experimental Protocols

Detailed methodologies for key experiments involving Entrectinib are provided below.
Entrectinib-d8 would be utilized as an internal standard in the analytical methods for
pharmacokinetic studies.

In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of
Entrectinib in cancer cell lines.

Materials:

e Cancer cell line of interest (e.g., with NTRK, ROS1, or ALK fusion)

o Complete cell culture medium

e Entrectinib

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO)

o 96-well plates

o Plate reader

Procedure:

e Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in
the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

e Drug Preparation: Prepare a serial dilution of Entrectinib in complete culture medium. A
vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration
well should be included.

o Treatment: Remove the existing medium from the cells and add the prepared Entrectinib
dilutions.
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 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for
the formation of formazan crystals.

¢ Solubilization: Carefully remove the medium and add the solubilization solution to dissolve
the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Normalize the data to the vehicle-treated control wells and plot the results as
percent viability versus the logarithm of the inhibitor concentration. Calculate the IC50 value
using non-linear regression analysis.

Western Blot Analysis of Target Phosphorylation

This protocol is designed to confirm the on-target activity of Entrectinib by assessing the
phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

o Cancer cell line of interest

» Entrectinib

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA)

e SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-
AKT, anti-phospho-ERK, anti-total-ERK)

e HRP-conjugated secondary antibody

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Chemiluminescent substrate and imaging system
Procedure:

o Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying
concentrations of Entrectinib for a specified time (e.g., 2 hours).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a protein
assay.

o SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.
After electrophoresis, transfer the proteins to a PVDF membrane.

» Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

o Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the
HRP-conjugated secondary antibody. After further washing, add the chemiluminescent
substrate and capture the signal using an imaging system.

e Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to
the total protein levels to determine the extent of inhibition.

In Vivo Mouse Xenograft Model

This protocol describes the evaluation of Entrectinib's anti-tumor efficacy in a mouse xenograft
model.

Materials:
e Immunocompromised mice (e.g., athymic nu/nu)
e Cancer cell line of interest (e.g., SH-SY5Y-TrkB)

e Matrigel
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» Entrectinib formulation for oral administration (e.g., in 0.5% methylcellulose with 1% Tween
80)

o Calipers for tumor measurement
Procedure:

o Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of
medium and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

o Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions
with calipers at least twice a week. Once tumors reach a specified average volume (e.g., 0.2
cm?3), randomize the animals into control and treatment groups.

o Treatment Administration: Administer Entrectinib orally to the treatment group at a
predetermined dose and schedule (e.g., 60 mg/kg, twice daily). The control group receives
the vehicle.

e Tumor Measurement and Monitoring: Continue to measure tumor volumes and monitor the
body weight and overall health of the animals throughout the study.

» Endpoint and Analysis: The study can be concluded when tumors in the control group reach
a predetermined size or based on other ethical considerations. Analyze the tumor growth
inhibition and compare the event-free survival between the groups. At the end of the study,
tumors can be excised for further analysis (e.g., western blotting).

LC-MS/MS Bioanalytical Method for Entrectinib
Quantification

This protocol provides a general workflow for the quantification of Entrectinib in plasma
samples using Entrectinib-d8 as an internal standard.

Materials:
e Plasma samples from treated animals

o Entrectinib and Entrectinib-d8 analytical standards
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 Acetonitrile for protein precipitation
e UPLC-MS/MS system
Procedure:

Sample Preparation: Spike a known concentration of Entrectinib-d8 into the plasma
samples. Precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge to pellet
the precipitated proteins.

LC Separation: Inject the supernatant onto a UPLC system equipped with a suitable column
(e.g., C18). Use a gradient elution with a mobile phase consisting of an organic solvent (e.g.,
acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in
multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion
transitions for both Entrectinib and Entrectinib-d8.

Quantification: Construct a calibration curve using known concentrations of Entrectinib
spiked into blank plasma and a constant concentration of Entrectinib-d8. Determine the
concentration of Entrectinib in the unknown samples by comparing the peak area ratio of
Entrectinib to Entrectinib-d8 against the calibration curve.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways targeted by Entrectinib and a general experimental workflow for its evaluation.
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Caption: Simplified NTRK signaling pathway and the point of inhibition by Entrectinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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